N-Benzyl-2-chloro-N-methylnicotinamide
Description
N-Benzyl-2-chloro-N-methylnicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and an amide group modified with N-benzyl and N-methyl substituents. The benzyl and methyl groups on the amide nitrogen likely affect steric bulk and lipophilicity, impacting solubility and biological activity.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-6-3-2-4-7-11)14(18)12-8-5-9-16-13(12)15/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSASVEMYSWJRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-N-methylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinamide, benzyl chloride, and methylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-N-methylnicotinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nicotinamide ring or the benzyl group, leading to different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted nicotinamides with various functional groups replacing the chlorine atom.
Oxidation: N-oxides or other oxidized derivatives of the original compound.
Reduction: Reduced forms of the nicotinamide ring or benzyl group.
Scientific Research Applications
N-Benzyl-2-chloro-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives are effective.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-Benzyl-2-chloro-N-methylnicotinamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the benzyl and chlorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table summarizes key structural differences and molecular properties of N-Benzyl-2-chloro-N-methylnicotinamide and related compounds:
Key Observations :
- Chlorine Position : 2-Chloro substitution on pyridine (target compound) may increase electrophilicity at the ring’s nitrogen, contrasting with 3-chloro-4-hydroxyphenyl groups in phenylacetamides, which prioritize hydrogen bonding via hydroxyl .
- N-Substituents : The benzyl group in all analogs enhances lipophilicity, while methyl groups reduce steric hindrance compared to bulkier substituents .
Reactivity Trends :
Contrasts :
Biological Activity
N-Benzyl-2-chloro-N-methylnicotinamide (NBM) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article provides a comprehensive overview of the biological activity of NBM, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
This compound is characterized by a benzyl group, a chlorine atom at the second position of the nicotinamide ring, and a methyl group attached to the nitrogen atom. Its molecular formula is C13H12ClN3O, with a molecular weight of approximately 253.7 g/mol. The structural features influence its reactivity and interaction with biological targets.
The biological activity of NBM is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. The presence of the benzyl and chlorine groups enhances its binding affinity towards specific molecular targets, which may include:
- Enzyme Inhibition : NBM has been shown to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, potentially affecting metabolic pathways related to energy production and lipid metabolism.
- Anticancer Activity : Preliminary studies indicate that NBM may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Anticancer Effects
Several studies have investigated the anticancer potential of NBM:
- Cell Line Studies : NBM demonstrated significant cytotoxic effects against various cancer cell lines, including those derived from lung and breast cancers. For instance, it was found to reduce cell viability in A549 lung cancer cells by inducing apoptosis through mitochondrial pathways .
- Xenograft Models : In vivo studies using xenograft models have shown that NBM can inhibit tumor growth significantly compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment .
Enzymatic Activity Modulation
Research indicates that NBM can modulate enzymatic activities involved in metabolic processes:
- Nicotinamide N-Methyltransferase (NNMT) : NBM may inhibit NNMT, an enzyme implicated in cancer survival and drug resistance. Inhibition of NNMT leads to increased histone methylation and reduced tumor burden in animal models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of NBM, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Benzyl-2-chloronicotinamide | Lacks methyl group; similar reactivity | Moderate anticancer activity |
| N-Methyl-2-chloronicotinamide | Lacks benzyl group; different chemical properties | Lower efficacy in enzyme inhibition |
| 2-Chloronicotinamide | Simplest form without additional groups | Basic building block; limited biological activity |
The uniqueness of NBM lies in its combination of functional groups that enhance both its chemical reactivity and biological efficacy.
Case Studies
- Inhibition of Cancer Cell Growth : A study conducted on A549 cells showed that treatment with NBM led to a dose-dependent decrease in cell viability, associated with increased apoptosis markers such as cleaved caspase-3 and PARP .
- Metabolic Pathway Modulation : Research demonstrated that NBM influences lipid metabolism by modulating key enzymes involved in fatty acid synthesis, thus indicating its potential utility in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
